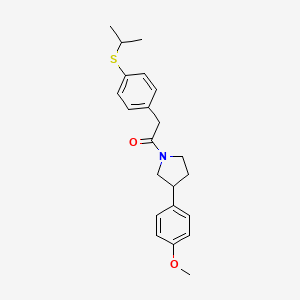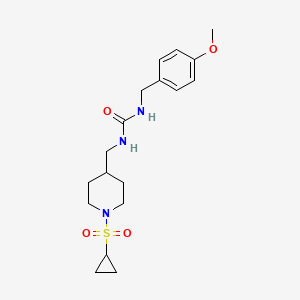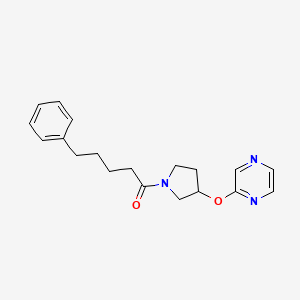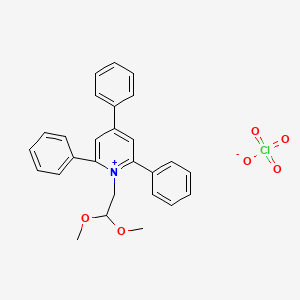
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an acid or acid chloride with an amine. For example, in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, 3-methoxybenzoic acid was condensed with an ethane-1,2-diamine derivative . Similarly, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide involved the reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using X-ray crystallography, as seen in the study of the chlorothienopyrimidinyl benzamide derivative . Density functional theory (DFT) calculations are also used to optimize geometric bond lengths and angles, providing a theoretical model that can be compared with experimental data . These techniques could be applied to determine the molecular structure of "N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide".
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various analyses, such as the study of frontier molecular orbitals (FMOs) . These analyses help in understanding the potential sites for chemical reactions and the stability of the molecules. The reactivity of the compound could be similarly investigated using theoretical calculations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized using spectroscopic methods such as IR, Raman, and NMR . These methods provide information on the functional groups present and the molecular conformation. The compound "this compound" would likely exhibit distinct spectroscopic features that could be analyzed in a similar manner.
Relevant Case Studies
The benzamide derivatives discussed in the papers have been studied for their antiproliferative activities against various cancer cell lines . The chlorothienopyrimidinyl benzamide derivative showed marked inhibition against human colon, lung, and gastric cancer cell lines . These biological activities are significant as they provide a basis for the development of new therapeutic agents. The compound may also possess similar biological properties, which could be explored in future studies.
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves complex chemical processes aiming at creating specific structures with desired properties. For example, the synthesis of precursor molecules for pharmacological agents, like Fallypride, employs methods such as allylation, Claisen rearrangement, and amidation, showcasing the compound's versatility in drug development and synthesis of radioligands for PET scans (X. Jing, 2004). Additionally, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones from similar compounds highlight their potential as antidepressant and nootropic agents, indicating a significant scope in neuropharmacology (Asha B. Thomas et al., 2016).
Chemical Properties and Reactivity
The chemical properties and reactivity of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide derivatives have been investigated through various studies. For instance, the preparation and characterization of poly(amide-imide)s derived from similar compounds demonstrate their application in materials science, particularly in the development of polymers with high thermal stability and potential for creating advanced materials with specific mechanical properties (Hossein Behniafar & Sara Haghighat, 2006).
Potential Applications in Biochemical and Pharmacological Research
The biochemical applications of these compounds are vast, including their role in the development of new therapeutic agents. The synthesis of derivatives has led to compounds with significant antiulcer activities, showcasing the therapeutic potential of these molecules in treating gastrointestinal diseases (T. Hosokami et al., 1992). Moreover, the development of novel aromatic polyimides from related compounds further emphasizes their utility in creating new materials with desirable physical and chemical properties, which could have applications ranging from electronics to aerospace (M. Butt et al., 2005).
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-5-4-6-14(9-13)20(24)21-15-10-19(23)22(12-15)16-7-8-17(25-2)18(11-16)26-3/h4-9,11,15H,10,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKHSNOAQGMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2546346.png)



![1-[5-amino-1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B2546351.png)




![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)